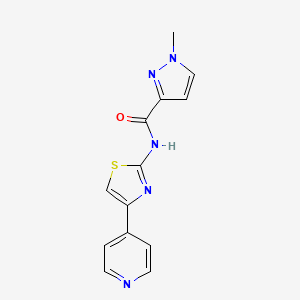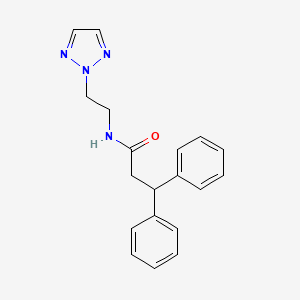![molecular formula C13H9ClN2O4 B2761637 3-acetyl-5-(4-chlorophenyl)-3aH-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione CAS No. 454473-68-8](/img/structure/B2761637.png)
3-acetyl-5-(4-chlorophenyl)-3aH-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-acetyl-5-(4-chlorophenyl)-3aH-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione, commonly referred to as 3a-chloro-4-pyrrolidinone (3a-Cl-4-P), is a heterocyclic compound with a wide range of potential applications in the fields of chemistry, pharmacology, and biochemistry. It is a member of the pyrrolidinone family, which is a group of compounds with a pyrrolidine core structure that is linked to an aromatic group. 3a-Cl-4-P is of particular interest due to its unique structure, which has been shown to possess a variety of interesting properties, including antioxidant, anti-inflammatory, and anti-cancer activities.
科学的研究の応用
Synthesis and Chemical Properties
The compound belongs to a class of chemicals that have been synthesized and studied for their unique chemical properties and potential applications in various fields, including material science and pharmacology. For instance, derivatives of pyrrolo[3,4-d]isoxazole, similar to the compound , have been synthesized through 1,3-dipolar cycloaddition reactions. These compounds have been evaluated for their potential as anti-stress agents, showcasing the versatility of pyrrolo-isoxazole derivatives in medicinal chemistry (Badru, Anand, & Singh, 2012).
Material Science Applications
In the realm of material science, derivatives of pyrrolo[3,4-c]pyrrole have been synthesized and incorporated into conjugated polymers and copolymers. These materials are investigated for their photoluminescent properties, which could be advantageous for electronic applications, such as organic thin-film transistors and polymer solar cells. The synthesis of such polymers involves palladium-catalyzed aryl-aryl coupling reactions, resulting in compounds that exhibit strong photoluminescence and enhanced photochemical stability (Beyerlein & Tieke, 2000).
Pharmacological Research
In pharmacological research, the structural framework of pyrrolo[3,4-d]isoxazole-4,6-dione derivatives has been utilized to synthesize compounds with potential anticancer, antimicrobial, and enzyme inhibition activities. These compounds have been assessed for their biological activities, showing promising results as cytotoxic agents and inhibitors of vital enzymes like carbonic anhydrase and acetylcholinesterase. The research underscores the potential of these derivatives in developing new therapeutic agents (Kocyigit et al., 2018).
Chemical Synthesis and Reactivity
Further exploration into the chemical synthesis and reactivity of related compounds has led to the development of novel methods for constructing complex molecules with pyrrolo[3,4-c]pyrrole cores. These methodologies enable the synthesis of compounds with diverse functional groups, offering broad applicability in chemical research and potential industrial applications. Such studies contribute to the understanding of the chemical reactivity and provide a foundation for future innovations in synthetic chemistry (Bornadiego et al., 2019).
特性
IUPAC Name |
3-acetyl-5-(4-chlorophenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2]oxazole-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O4/c1-6(17)10-9-11(20-15-10)13(19)16(12(9)18)8-4-2-7(14)3-5-8/h2-5,9,11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYYUJNMQJNPSNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NOC2C1C(=O)N(C2=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>43.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49666728 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
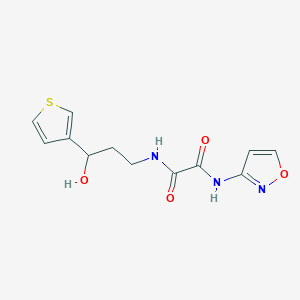
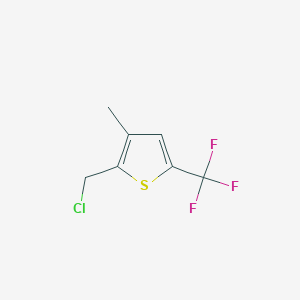
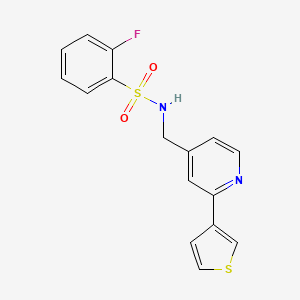
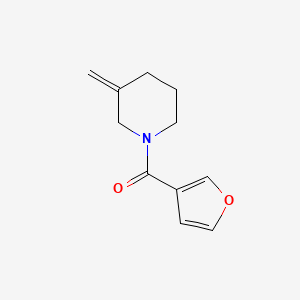
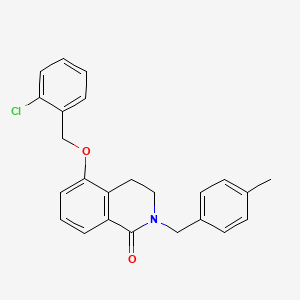
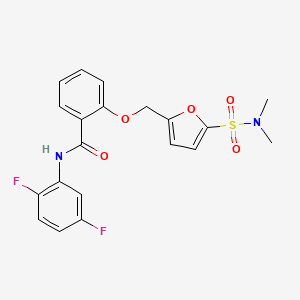

![N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2761567.png)
![3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1H-pyrazole](/img/structure/B2761568.png)
![2-Chloro-N-[1-(7H-purin-6-yl)piperidin-4-yl]propanamide](/img/structure/B2761570.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]propanamide](/img/structure/B2761571.png)
![(Z)-4-chloro-N-(6-isopropyl-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzenesulfonamide](/img/structure/B2761573.png)
